2,4,5-Trimethylphenylboronic acid
Overview
Description
2,4,5-Trimethylphenylboronic acid is an organoboronic acid with the molecular formula C9H13BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions. This compound is known for its ability to form stable boron-oxygen bonds with various substrates, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
The primary target of (2,4,5-trimethylphenyl)boronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (2,4,5-trimethylphenyl)boronic Acid interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,4,5-trimethylphenyl)boronic Acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (2,4,5-trimethylphenyl)boronic Acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The success of this reaction is due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Result of Action
The result of the action of (2,4,5-trimethylphenyl)boronic Acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical and materials science applications .
Action Environment
The action of (2,4,5-trimethylphenyl)boronic Acid is influenced by the reaction conditions, including temperature, solvent, and the presence of a palladium catalyst . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of laboratory and industrial settings . It should be noted that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Grignard reactions. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl or styrene derivatives.
Chan-Lam Coupling: This reaction couples this compound with amines or alcohols in the presence of a copper catalyst, forming aryl amines or aryl ethers.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aryl Amines and Aryl Ethers: Formed from Chan-Lam coupling.
Scientific Research Applications
2,4,5-Trimethylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Another trimethyl-substituted phenylboronic acid with similar reactivity but different substitution pattern.
Phenylboronic acid: The parent compound without methyl substitutions, used in similar coupling reactions but with different reactivity and selectivity profiles.
Uniqueness
2,4,5-Trimethylphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of three methyl groups can provide steric hindrance, affecting the compound’s interaction with catalysts and substrates .
Properties
IUPAC Name |
(2,4,5-trimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQHKSYWLLYOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408155 | |
Record name | 2,4,5-Trimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-80-6 | |
Record name | B-(2,4,5-Trimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352534-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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